molecular formula C15H10FNO3 B1683874 Prinaberel CAS No. 524684-52-4

Prinaberel

Cat. No.: B1683874
CAS No.: 524684-52-4
M. Wt: 271.24 g/mol
InChI Key: MQIMZDXIAHJKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prinaberel (ERB-041) is a synthetic, highly selective estrogen receptor beta (ERβ) agonist with >200-fold selectivity for ERβ over ERα . Its molecular formula is C₁₅H₁₀FNO₃ (molecular weight: 271.24 g/mol), and it is structurally classified as a benzoxazole derivative .

Preparation Methods

Prinaberel is synthesized through a series of chemical reactions involving the formation of a benzoxazole ring system. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Prinaberel undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Research

Mechanisms of Action
Prinaberel has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism involves modulating the expression of specific genes linked to tumor growth and survival. For instance, studies indicate that this compound can decrease the expression of CXC motif chemokine receptor 4 (CXCR4), which is associated with cancer cell invasion and metastasis .

Case Studies

  • Colorectal Cancer : Research has demonstrated that this compound may prevent or treat colorectal cancer by enhancing ERβ signaling, which is often reduced in cancerous tissues compared to normal epithelium .
  • Prostate Cancer : Similar effects have been observed in prostate cancer models, where this compound's activation of ERβ led to reduced cell migration and tumor growth .

Neuroprotection

Potential Benefits
this compound is being investigated for its neuroprotective effects, particularly in conditions like ischemic stroke and neurodegenerative diseases. Preclinical studies suggest that it may help preserve neuronal function and promote cell survival under neurotoxic conditions .

Research Findings

  • Ischemic Stroke Models : this compound administration has been shown to mitigate neuronal damage and improve outcomes in animal models of ischemic stroke.
  • Neurodegenerative Diseases : Its role in protecting against neurodegeneration is under investigation, with early results indicating potential benefits in preserving cognitive function.

Other Medical Conditions

Inflammatory Diseases
this compound is also being explored for its therapeutic potential in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its selective action on ERβ may provide anti-inflammatory benefits without the side effects associated with broader estrogenic activity .

Cardiovascular Health
There is emerging evidence suggesting that this compound may influence blood pressure regulation through its action on ERβ, particularly in models of hypertension induced by angiotensin II .

Summary of Applications

Application Area Potential Effects Research Findings
Cancer TreatmentInhibits tumor growth; induces apoptosisEffective in colorectal and prostate cancer models
NeuroprotectionPreserves neuronal functionBeneficial in ischemic stroke models
Inflammatory ConditionsReduces inflammationPromising results in rheumatoid arthritis
Cardiovascular HealthRegulates blood pressureInfluences hypertension models

Mechanism of Action

Comparison with Similar Compounds

Prinaberel vs. Diarylpropionitrile (DPN)

Parameter This compound Diarylpropionitrile (DPN)
Selectivity (ERβ/ERα) >200-fold >70-fold
Mechanism ERβ agonist; inhibits NFκB/COX-2 ERβ agonist; modulates Wnt/β-catenin
Anticancer Efficacy Reduces UVB-induced SCC by 84% Delays tumor onset in breast cancer
Therapeutic Use Discontinued (Phase II) Preclinical research only
Side Effects Headache, nausea, infections Limited toxicity data

This compound vs. G-1 (GPER Agonist)

Parameter This compound G-1
Target Receptor ERβ GPER
Therapeutic Effects Anticancer, anti-inflammatory Anti-obesity, improves glucose metabolism
In Vivo Outcomes Reduces tumor multiplicity Lowers adiposity, enhances insulin sensitivity
Safety Profile Adverse effects in clinical trials No adverse impact on bone density

Key Distinction : G-1’s efficacy in metabolic disorders contrasts with this compound’s focus on oncology, highlighting divergent therapeutic applications despite both being estrogen receptor modulators.

This compound vs. Liquiritigenin

Parameter This compound Liquiritigenin
Source Synthetic Natural flavanone (licorice)
Selectivity (ERβ/ERα) >200-fold Partial ERα agonism
Anticancer Activity Reduces SCC tumor volume Weak antiproliferative effects
Anti-inflammatory Inhibits NFκB in macrophages Limited data

Key Distinction : this compound’s synthetic origin and lack of ERα cross-reactivity enhance its specificity for ERβ-driven pathologies compared to liquiritigenin.

This compound vs. Erteberel

Parameter This compound Erteberel
ERβ Selectivity >200-fold Similar selectivity (data limited)
Clinical Status Phase II terminated Preclinical/early-phase trials
Mechanistic Focus NFκB/COX-2 inhibition Not fully characterized

Tables and Data Sources :

  • Table 1:
  • Table 2:
  • Table 3:
  • Table 4:

Biological Activity

Prinaberel, also known by its developmental code names ERB-041 and WAY-202041, is a synthetic, nonsteroidal compound that selectively acts as an agonist for the estrogen receptor beta (ERβ) subtype. With a chemical formula of C₁₅H₁₀FNO₃ and a molar mass of 271.247 g/mol, this compound has garnered attention for its potential therapeutic applications across various medical conditions, particularly due to its selective action on ERβ, which is distinct from the estrogen receptor alpha (ERα).

This compound binds selectively to ERβ, triggering cellular responses akin to those of natural estrogen but with a greater specificity for ERβ compared to ERα. This selectivity is significant as it allows for targeted biological effects while minimizing side effects typically associated with broader estrogenic activity. The activation of ERβ has been linked to various physiological processes, including inflammation regulation and potential neuroprotective effects.

Anti-Cancer Properties

Recent studies suggest that this compound may possess anti-cancer properties. Research indicates that it can inhibit the growth of various cancer cell lines in vitro and in vivo, although further investigation is required to confirm its efficacy and safety in human clinical trials. The specific pathways targeted by this compound in cancer cell growth and proliferation remain an area of active research.

Neuroprotective Effects

This compound is also being explored for its neuroprotective effects, particularly in models of ischemic stroke and neurodegenerative diseases. Studies indicate that it may help preserve neuronal function and promote cell survival under conditions of neurotoxicity. These findings suggest potential therapeutic applications in treating neurological disorders.

Other Potential Applications

In addition to its anti-cancer and neuroprotective properties, this compound is being investigated for various other conditions, including:

  • Idiopathic Pulmonary Fibrosis : Early research suggests potential benefits, but more studies are needed.
  • Cardiovascular Diseases : Preliminary studies indicate possible applications in hypertension management.

Summary of Biological Activities

Activity Description Research Findings
Anti-CancerInhibits growth of cancer cell linesIn vitro and in vivo studies show promising results; further clinical trials needed .
NeuroprotectionProtects against neuronal damage due to ischemic strokePromotes cell survival and preserves function in neurotoxicity models .
Inflammatory ConditionsSelective ERβ activation shows anti-inflammatory effectsDemonstrated improvement in inflammatory bowel disease (IBD) models .
Hypertension RegulationInfluences blood pressure regulation via ERβ signalingStudies indicate a role in hypertension susceptibility in females .

Clinical Trials on Rheumatoid Arthritis

A notable study assessed the efficacy and safety of this compound in patients with rheumatoid arthritis over 12 weeks. The results indicated significant improvements in disease activity index (DAI) scores among participants receiving this compound compared to the placebo group. This study highlights the compound's potential as a therapeutic agent for inflammatory conditions .

Experimental Models for Cancer Research

In preclinical models, this compound demonstrated the ability to inhibit tumor growth in xenograft models of breast cancer. The findings suggest that targeting ERβ could lead to less aggressive cancer phenotypes, thus providing a novel approach to cancer treatment .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Prinaberel (ERB-041) in modulating ERβ activity, and how do these mechanisms differ from ERα agonism?

  • Answer : this compound selectively binds to estrogen receptor beta (ERβ) with an IC50 of 5.4 nM for human ERβ, exhibiting >200-fold selectivity over ERα . Its mechanism involves inhibition of NFκB signaling, reducing pro-inflammatory mediators like COX-2 and iNOS, and suppressing PI3K/AKT pathways to induce apoptosis in cancer cells . Unlike ERα agonists, this compound does not activate proliferative pathways, making it advantageous for studying ERβ-specific effects in inflammatory and cancer models .

Q. What in vitro and in vivo models are most validated for studying this compound’s anticancer effects?

  • Answer :

  • In vitro : Human squamous cell carcinoma (SCC) lines (e.g., A431) treated with 0–60 µM this compound show dose-dependent inhibition of colony formation, cell cycle arrest, and reduced migration . Ovarian cancer models (e.g., SKOV-3) demonstrate apoptosis and stemness suppression at 0.01–10 µM .
  • In vivo : UVB-induced skin carcinogenesis in SKH-1 hairless mice (2 mg/mouse dosage) is the gold standard for evaluating tumor suppression, angiogenesis inhibition, and ERβ upregulation .

Q. How should researchers optimize dosing regimens for this compound in preclinical studies?

  • Answer :

  • In vitro : Use 0.01–60 µM for 24–72 hours, with apoptosis assays (e.g., Annexin V) at 48 hours .
  • In vivo : Administer 2 mg/mouse in DMSO-based formulations (e.g., 10% DMSO + 40% PEG300) for sustained bioavailability . Dose-response studies should include intervals aligned with tumor monitoring (e.g., weekly UVB exposure over 30 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer types (e.g., skin vs. ovarian cancer)?

  • Answer : Discrepancies may arise from tissue-specific ERβ expression or crosstalk with other pathways (e.g., Wnt/β-catenin in ovarian cancer ). Methodological approaches include:

  • Comparative transcriptomics : Profile ERβ downstream targets (e.g., E-cadherin, VEGF) in divergent models .
  • Co-dosing experiments : Combine this compound with pathway-specific inhibitors (e.g., PI3K inhibitors) to isolate ERβ-mediated effects .

Q. What experimental designs are recommended to validate this compound’s anti-inflammatory effects in complex disease models (e.g., endometriosis or rheumatoid arthritis)?

  • Answer :

  • Hypothesis-driven frameworks : Use PICOT (Population: disease-specific cell lines; Intervention: this compound; Comparison: ERα agonists; Outcome: cytokine suppression; Time: 24–72 hours) .
  • Multi-omics integration : Pair RNA-seq (for NFκB target analysis) with phosphoproteomics (PI3K/AKT pathway activity) .

Q. How should researchers address variability in ERβ expression levels across experimental systems?

  • Answer :

  • Pre-screen models : Use qPCR or Western blotting to baseline ERβ expression in cell lines or tissues .
  • CRISPR-Cas9 knockdown : Generate ERβ-null controls to confirm target specificity .

Q. Data Contradiction and Reproducibility

Q. What methodologies mitigate batch-to-batch variability in this compound’s solubility and stability?

  • Answer :

  • Solubility : Prepare fresh DMSO stock solutions (≥40 mg/mL) and avoid prolonged storage (>1 month at -20°C) .
  • Quality control : Use HPLC to verify purity (>95%) and stability under experimental conditions (e.g., pH 7.4 for cell culture) .

Q. How can conflicting results from this compound’s dual role in apoptosis and cell differentiation be reconciled?

  • Answer : Context-dependent effects may arise from ERβ’s interaction with tissue-specific co-factors. Researchers should:

  • Time-course assays : Monitor early apoptosis markers (caspase-3) vs. late differentiation markers (E-cadherin) .
  • Single-cell RNA-seq : Resolve heterogeneity in cell populations responding to this compound .

Q. Methodological Frameworks

Q. What statistical approaches are optimal for analyzing this compound’s dose-response curves in high-throughput screens?

  • Answer : Use non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. Normalize data to ERβ-negative controls to exclude off-target effects .

Q. How should researchers integrate this compound’s pharmacokinetic data into translational study designs?

  • Answer : Leverage physiologically based pharmacokinetic (PBPK) modeling to extrapolate murine dosing (2 mg/mouse) to human equivalents, accounting for metabolic differences in ERβ-rich tissues (e.g., ovaries vs. skin) .

Q. Tables for Key Experimental Parameters

Parameter In Vitro In Vivo References
Effective Concentration0.01–60 µM2 mg/mouse
Key Pathways InhibitedNFκB, PI3K/AKT, Wnt/β-cateninAngiogenesis (VEGF, CD31)
Apoptosis MarkersCaspase-3, Annexin VTUNEL, Bax/Bcl-2 ratio

Properties

IUPAC Name

7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIMZDXIAHJKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030354
Record name Prinaberel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524684-52-4
Record name 2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3-benzoxazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524684-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prinaberel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524684524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prinaberel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prinaberel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 524684-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRINABEREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9C8MNF7CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Hydrofluoric acid (48 wt. % in water, 1 mL) was added into a solution of 5-{[tert-butyl)dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)silyl]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole (1.5 g, 3.0 mmol), THF (6 mL) and acetonitrile (3 mL). The reaction mixture was stirred at 65° C. for 8 h, and then poured into water. The precipitated solid was filtered oft and dried. Crystallization of the product from acetone/ethyl ether gave a white solid (0.72 g, 81% yield, m.p. 249-251° C.); MS m/e 272 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
2-(4-{[tert-butyl(dimethyl)silyl]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

Dichlorobis(tri-o-tolylphosphine)palladium (II) (0.87 g, 1.1 mmol) was added into a mixture of 7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol (7.16 g, 22.1 mmol) tributyl(vinyl)tin (10.5 g, 33.25 mmol) and ethylene glycol diethyl ether (65 mL). The reaction mixture was stirred at 115° C. for 48 h, cooled to room temperature and treated with activated carbon. The mixture was filtered through MgSO4 and concentrated. Purification by flash chromatography, on acidic silica gel (hexanes/EtOAc/CH2Cl2 1/1/1), gave a white solid (4.35 g, 72% yield, m.p. 250-252° C.); MS m/e 272 (M+H)+.
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Yield
72%

Synthesis routes and methods III

Procedure details

Potassium carbonate (55 mg) was added into a solution of 2-[4-(acetyloxy)-3-fluorophenyl]-7-vinyl-1,3-benzoxazol-5-yl acetate (0.14 g, 0.39 mmol) and 1,4-dioxane (3 mL). The mixture was stirred at 90° C. for 1 h, poured into water, acidified with HCl (2N) and extracted with EtOAc. The organic extracts were dried over MgSO4. Evaporation and crystallization from EtOAc/hexanes, gave a white solid (0.06 g, 46% yield, map. 250-252° C.); MS m/e 272 (M+H)+.
Quantity
55 mg
Type
reactant
Reaction Step One
Name
2-[4-(acetyloxy)-3-fluorophenyl]-7-vinyl-1,3-benzoxazol-5-yl acetate
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Dichlorobis(tri-o-tolylphosphine)palladium (II) (0.87 g, 1.1 mmol) was added into a mixture of 7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol (7.16 g, 22.1 mmol), tributyl(vinyl)tin (10.5 g, 33.25 mmol) and ethylene glycol diethyl ether (65 mL). The reaction mixture was stirred at 115° C. for 48 h, cooled to room temperature and treated with activated carbon. The mixture was filtered through MgSO4 and concentrated. Purification by flash chromatography, on acidic silica gel (hexanes/EtOAc/CH2Cl2 1/1/1), gave a white solid (4.35 g, 72% yield, m.p. 250–252° C.); MS m/e 272 (M+H)+.
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Yield
72%

Synthesis routes and methods V

Procedure details

Hydrofluoric acid (48 wt. % in water, 1 mL) was added into a solution of 5-{([tert-butyl(dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)sily]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole (1.5 g, 3.0 mmol), THF (6 mL) and acetonitrile (3 mL). The reaction mixture was stirred at 65° C. for 8 h, and then poured into water. The precipitated solid was filtered off and dried. Crystallization of the product from acetone/ethyl ether gave a white solid (0.72 g, 81% yield, m.p. 249–251° C.); MS m/e 272 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
([tert-butyl(dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)sily]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Prinaberel
Prinaberel
Prinaberel
Prinaberel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.